4-methyl-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
Description
4-methyl-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a sulfonamide-derived compound featuring a tetrahydroquinoline core substituted with two 4-methylbenzenesulfonyl groups. Its structure combines aromatic sulfonamide moieties with a partially saturated heterocyclic system, making it a candidate for diverse applications, including medicinal chemistry (e.g., enzyme inhibition) and materials science. The compound’s stereoelectronic properties are influenced by the methyl substituents on the benzene rings, which modulate solubility, steric bulk, and intermolecular interactions .
Properties
IUPAC Name |
4-methyl-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S2/c1-17-5-10-21(11-6-17)30(26,27)24-20-9-14-23-19(16-20)4-3-15-25(23)31(28,29)22-12-7-18(2)8-13-22/h5-14,16,24H,3-4,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBCWDQTSCIMJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the tetrahydroquinoline core. One common approach is the reduction of quinoline derivatives to tetrahydroquinoline, followed by sulfonation reactions to introduce the sulfonamide groups.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process and minimize waste.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The sulfonamide groups can be oxidized to form sulfonic acids.
Reduction: : The tetrahydroquinoline core can be further reduced to decahydroquinoline derivatives.
Substitution: : The aromatic rings can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst can be used.
Substitution: : Electrophilic substitution reactions often use strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: : Sulfonic acids and their derivatives.
Reduction: : Decahydroquinoline derivatives.
Substitution: : Substituted benzene derivatives.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its sulfonamide groups may interact with biological targets, making it useful in drug discovery.
Medicine: : Potential use in the development of new pharmaceuticals, particularly as a lead compound for further modifications.
Industry: : It could be used in the production of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, in drug discovery, it might interact with enzymes or receptors through its sulfonamide groups, inhibiting or modulating their activity. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Functional Group Variations
The compound’s closest structural analogues include derivatives with modifications to the sulfonyl substituents or the tetrahydroquinoline core. Below is a comparative analysis based on available
Electronic and Steric Effects
- Methyl vs. Methoxy Groups : The target compound’s 4-methyl substituents introduce electron-donating effects, increasing electron density on the sulfonyl groups compared to the methoxy analogue. This may enhance binding affinity to hydrophobic pockets in biological targets but reduce aqueous solubility .
Crystallographic and Computational Insights
These studies highlight the role of sulfonyl groups in stabilizing molecular conformations through hydrogen bonding and van der Waals interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
